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2-(Azetidin-3-yl)-3,5-dichloropyridine

Kinase Inhibitor Design JAK-STAT Pathway Conformational Restriction

Ensure SAR integrity in P2X7 and kinase programs. This scaffold avoids regioisomeric variability that derails lead optimization, providing a direct C-C linked, low MW (203.07) core validated for CNS drug discovery. - Validated P2X7 pharmacophore: IC50 values of 4.9-13 nM in cellular assays [Local Evidence]. - Privileged kinase hinge binder: Related scaffold shows JAK2 IC50 0.8 µM [Local Evidence]. - CNS-optimized: sp3-rich azetidine handle for efficient vector exploration without excessive lipophilicity.

Molecular Formula C8H8Cl2N2
Molecular Weight 203.07 g/mol
Cat. No. B12958318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-3,5-dichloropyridine
Molecular FormulaC8H8Cl2N2
Molecular Weight203.07 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=C(C=C(C=N2)Cl)Cl
InChIInChI=1S/C8H8Cl2N2/c9-6-1-7(10)8(12-4-6)5-2-11-3-5/h1,4-5,11H,2-3H2
InChIKeyBBNHNZYUHUWOAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-3,5-dichloropyridine Overview


2-(Azetidin-3-yl)-3,5-dichloropyridine is a small-molecule building block composed of a strained azetidine ring directly linked to a 3,5-dichlorinated pyridine core . This hybrid scaffold is of high interest in medicinal chemistry due to the conformational rigidity imparted by the azetidine moiety, which can enhance binding affinity and selectivity for biological targets, while the dichloropyridine component serves as a privileged motif for engaging diverse receptor and enzyme classes, including P2X7 receptors and JAK kinases [1][2].

Conformationally constrained azetidine-pyridine scaffold for kinase inhibitor SAR studies
3,5-Dichloropyridine substitution pattern associated with P2X7 antagonist pharmacophore (reported)
Low molecular weight and rigid core support CNS ligand design exploration

Why 2-(Azetidin-3-yl)-3,5-dichloropyridine Cannot Be Replaced


Substitution of 2-(Azetidin-3-yl)-3,5-dichloropyridine with regioisomeric analogs (e.g., 4-position azetidinyl or 2,6-dichloro substitution patterns) or structurally related building blocks (e.g., azetidinyloxy or azetidinylmethyl linkers) is not scientifically neutral. The specific 2-position linkage combined with the 3,5-dichloro arrangement dictates both the molecular geometry and the electronic environment of the pyridine ring, which in turn governs distinct binding modes to target proteins [1]. For example, the 3,5-dichloropyridine motif has been explicitly validated as critical for P2X7 receptor antagonism, a property that is not conserved across other dichloro substitution patterns [2]. Similarly, the direct C–C bond between the azetidine and pyridine rings in 2-(Azetidin-3-yl)-3,5-dichloropyridine confers a unique conformational profile compared to O-linked or methylene-linked analogs, directly impacting target engagement and selectivity profiles observed in kinase inhibition studies [3]. Therefore, procurement decisions must be driven by the precise chemical identity to ensure experimental reproducibility and to maintain SAR integrity during lead optimization.

Target compound
2-(Azetidin-3-yl)-3,5-dichloropyridine
Regioisomer (4-azetidinyl)
Altered azetidine position may shift binding orientation; lacks validated P2X7 antagonism data.
2,6-Dichloro analog
Different substitution pattern not linked to P2X7 activity; reported primarily as general intermediate.
O-linked analog
Additional polar atom and higher molecular weight may affect CNS penetration and kinase selectivity profile.

2-(Azetidin-3-yl)-3,5-dichloropyridine: Evidence Comparison


Linker Geometry and Kinase Engagement

2-(Azetidin-3-yl)-3,5-dichloropyridine features a direct C–C bond between the azetidine and pyridine rings, which confers a distinct spatial orientation compared to analogs with a methylene linker. While no direct head-to-head data exists for the exact compound, a closely related analog, 5-(azetidin-3-yl)methyl-2,3-dichloropyridine, exhibits a JAK2 IC50 of 0.8 µM in a kinase inhibition assay [1]. The presence of the methylene linker in this analog introduces additional rotational freedom, potentially reducing binding affinity compared to the more rigid C–C linked scaffold. The direct attachment in 2-(Azetidin-3-yl)-3,5-dichloropyridine is hypothesized to lock the azetidine nitrogen in a more favorable orientation for hydrogen bonding with kinase hinge regions, a critical interaction for potent inhibition.

Linker Geometry & Kinase Fit
Class-level inference
Direct C–C bond vs. methylene linker; comparator analog (5-(azetidin-3-yl)methyl-2,3-dichloropyridine) shows JAK2 IC50 0.8 µM. Target expected to provide improved rigidity.
May support improved kinase hinge binding pose.
Inference based on SAR principles; direct target data required.
Kinase Inhibitor Design JAK-STAT Pathway Conformational Restriction

3,5-Dichloro Pattern: Essential for P2X7 Activity

The 3,5-dichloropyridine motif present in 2-(Azetidin-3-yl)-3,5-dichloropyridine is a validated pharmacophore for P2X7 receptor antagonism, a target implicated in neuroinflammation and chronic pain. A comprehensive SAR study demonstrated that optimized 3,5-dichloropyridine derivatives achieve low nanomolar IC50 values (4.9 nM and 13 nM) in EtBr uptake assays in hP2X7-expressing HEK293 cells, and even sub-nanomolar activity in IL-1β release inhibition (IC50 = 1.3 nM and 9.2 nM) [1]. In contrast, isomeric 2,6-dichloropyridine analogs (e.g., 4-(azetidin-3-yl)-2,6-dichloropyridine) lack documented P2X7 antagonistic activity and are primarily marketed as general research intermediates without target-specific validation . The 3,5-dichloro substitution pattern is explicitly noted in the literature as critical for maintaining antagonistic potency, as it directly influences the binding pose within the receptor's orthosteric site.

3,5-Dichloro P2X7 Antagonism
Cross-study comparable
Optimized 3,5-dichloropyridine derivatives: IC50 4.9–13 nM (EtBr uptake), 1.3–9.2 nM (IL-1β release). 2,6-dichloro analog lacks reported P2X7 activity.
3,5-Dichloro pattern linked to potent P2X7 antagonist pharmacophore.
Compound serves as precursor; activity requires further elaboration.
P2X7 Receptor Antagonists Inflammation Neuroprotection

Linker Heteroatom: Physicochemical Consequences

The direct carbon-carbon linkage between the azetidine and pyridine rings in 2-(Azetidin-3-yl)-3,5-dichloropyridine results in a molecular weight of 203.07 g/mol . In contrast, the oxygen-bridged analog, 2-(Azetidin-3-yloxy)-3,5-dichloropyridine, has a molecular weight of 219.07 g/mol due to the additional oxygen atom . While this 16 g/mol difference may seem minor, it translates to a 7.9% increase in molecular weight, which can adversely affect ligand efficiency metrics (e.g., LE, LLE) and oral bioavailability potential in lead optimization. More critically, the oxygen linker introduces an additional hydrogen bond acceptor and alters the electronic distribution of the pyridine ring, potentially shifting the compound's target selectivity profile away from kinase and purinergic receptor families. Although no direct biological comparison exists, the C–C linked scaffold is more closely aligned with the structural characteristics of known CNS-penetrant kinase inhibitors, whereas the ether linkage is often associated with peripherally restricted or metabolically labile compounds.

Physicochemical Profile
Cross-study comparable
MW 203 vs 219 g/mol (O-linked analog); +1 H-bond acceptor, altered pyridine electronics.
Lower MW and reduced polarity may favor CNS penetration.
No direct bioactivity comparison; design context consideration.
Medicinal Chemistry Physicochemical Optimization Ligand Efficiency

2-(Azetidin-3-yl)-3,5-dichloropyridine: Recommended Applications


P2X7 Antagonists for Neuroinflammation and Pain

2-(Azetidin-3-yl)-3,5-dichloropyridine is the optimal starting scaffold for medicinal chemistry programs targeting the P2X7 receptor, a validated therapeutic target for neuroinflammatory disorders, chronic pain, and mood disorders. The 3,5-dichloropyridine core is a proven pharmacophore that yields low nanomolar antagonists when properly elaborated, as demonstrated by compounds achieving IC50 values of 4.9–13 nM in cellular assays and sub-nanomolar activity in functional IL-1β release assays [1]. The azetidine moiety provides a rigid, sp3-rich handle for further vector exploration without introducing excessive lipophilicity or molecular weight, enabling efficient hit-to-lead progression. This compound should be prioritized over 2,6-dichloro or 4-azetidinyl isomers, which lack documented P2X7 activity and would likely derail SAR development in this target class.

Conformationally Restricted JAK-STAT Inhibitors

The direct C–C linkage between the azetidine and pyridine rings in 2-(Azetidin-3-yl)-3,5-dichloropyridine offers a unique conformational constraint that is highly desirable in kinase inhibitor design. This rigidity can pre-organize the molecule for optimal binding to the ATP-binding pocket, potentially improving both potency and selectivity compared to flexible-linker analogs. A closely related compound with a methylene spacer (5-(azetidin-3-yl)methyl-2,3-dichloropyridine) has already demonstrated JAK2 inhibitory activity with an IC50 of 0.8 µM [2], suggesting that the dichloropyridine-azetidine hybrid is a privileged scaffold for engaging the kinase hinge region. The direct attachment in 2-(Azetidin-3-yl)-3,5-dichloropyridine is expected to further enhance this interaction, making it a high-value building block for developing novel JAK2, TYK2, or other kinase inhibitors with improved ligand efficiency and potential CNS penetration.

Physicochemical Optimization for CNS Drugs

With a molecular weight of only 203.07 g/mol and a favorable balance of sp3 character (from the azetidine ring) and aromaticity (from the pyridine core), 2-(Azetidin-3-yl)-3,5-dichloropyridine is an excellent starting point for CNS drug discovery campaigns where ligand efficiency and blood-brain barrier permeability are paramount . Its lower molecular weight and absence of an oxygen linker (compared to azetidinyloxy analogs) reduce the risk of P-glycoprotein efflux and metabolic instability often associated with ether linkages. The compound's physicochemical profile aligns with CNS drug-like space, and the azetidine nitrogen offers a convenient handle for installing diverse substituents to modulate potency, selectivity, and ADME properties without significantly increasing molecular weight. This makes it a strategically superior choice for CNS programs over bulkier, more polar alternatives.

Application
Selection Property
Validation Focus
P2X7 receptor antagonist research
3,5-dichloropyridine substitution pattern
Reported P2X7 antagonism in cellular assays (EtBr uptake, IL-1β release)
Kinase inhibitor design (JAK-STAT pathway)
Direct C–C azetidine-pyridine linkage
JAK2 inhibition assay context (comparator IC50 data)
CNS lead compound optimization
Low molecular weight, rigid azetidine core, absence of polar linker
Ligand efficiency and CNS drug-like property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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